molecular formula C21H15IN2OS B5102655 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide

Cat. No. B5102655
M. Wt: 470.3 g/mol
InChI Key: YZSJZRAEQQDLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide, also known as BIBX1382, is a small molecule inhibitor that has been used in scientific research to investigate various cellular pathways. This compound has shown potential in the treatment of cancer, inflammation, and other diseases.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide has been used in scientific research to investigate various cellular pathways. It has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the regulation of cell growth and proliferation. This compound has also been investigated for its potential in the treatment of cancer, as EGFR is often overexpressed in cancer cells.

Mechanism of Action

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the kinase from phosphorylating downstream targets. This inhibition of EGFR signaling can lead to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide has been shown to have antiproliferative effects on cancer cells in vitro and in vivo. It has also been investigated for its potential in the treatment of inflammatory diseases, as EGFR signaling is involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide in lab experiments is its specificity for EGFR tyrosine kinase. This allows researchers to investigate the role of EGFR signaling in various cellular pathways. However, one limitation of this compound is its potential for off-target effects, as it may inhibit other kinases that are structurally similar to EGFR.

Future Directions

There are several future directions for the use of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide in scientific research. One area of interest is the investigation of its potential in combination therapy with other anticancer agents. Another potential future direction is the development of more potent and selective EGFR inhibitors based on the structure of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide. Additionally, further studies are needed to investigate the potential of this compound in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide involves several steps. The starting material is 2-iodobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-4-methylphenol and 2-mercaptobenzothiazole to yield the final product.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN2OS/c1-13-11-15(21-24-18-7-2-3-8-19(18)26-21)9-10-17(13)23-20(25)14-5-4-6-16(22)12-14/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSJZRAEQQDLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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